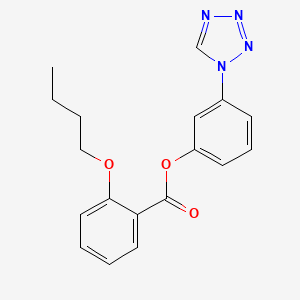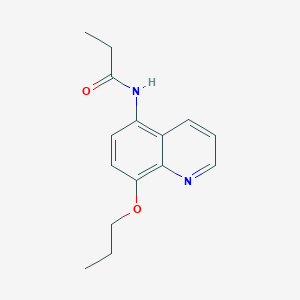![molecular formula C20H23ClN2O B11327783 3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11327783.png)
3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core with a chloro substituent and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetonitrile.
Hydrolysis and Chlorination: The intermediate is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently chlorinated using thionyl chloride to yield 3-chloro-2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetyl chloride.
Amidation: Finally, the acetyl chloride is reacted with benzamide in the presence of a base to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the chloro substituent.
3-chloro-N-[2-(4-methylphenyl)ethyl]benzamide: Lacks the pyrrolidine ring.
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of both the chloro substituent and the pyrrolidine ring, which can enhance its biological activity and specificity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H23ClN2O |
|---|---|
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
3-chloro-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O/c1-15-7-9-16(10-8-15)19(23-11-2-3-12-23)14-22-20(24)17-5-4-6-18(21)13-17/h4-10,13,19H,2-3,11-12,14H2,1H3,(H,22,24) |
InChI-Schlüssel |
OKMVPIGKDJFEQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11327715.png)
![2-(4-methoxybenzyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327717.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11327728.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11327742.png)
![N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11327750.png)
![8-(4-ethylphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327755.png)

![9-(3,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11327764.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11327771.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11327778.png)


